1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety and a naphthalen-1-yl group linked via a hydroxypropyl chain. Its structural analogs, such as carboxamides and enamines, share these aromatic motifs but differ in their core functional groups, leading to variations in physicochemical properties and biological interactions .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(25)23-15-8-9-19-20(12-15)27-13-26-19/h1-9,12,18,24H,10-11,13H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNTNIGJSJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-(Benzo[d]dioxol-5-yl)Propan-1-ol
The alcohol precursor 1-(benzo[d]dioxol-5-yl)propan-1-ol (CAS 6890-30-8) serves as a starting material. Conversion to the corresponding amine proceeds via a two-step process:
- Oxidation to Ketone : Jones oxidation converts the alcohol to 1-(benzo[d]dioxol-5-yl)propan-1-one.
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride yields the primary amine.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | 0–5°C | 78% |
| Amination | NH₄OAc/NaBH₃CN | RT | 65% |
Synthesis of 3-Hydroxy-3-(Naphthalen-1-yl)Propylamine (Fragment B)
Grignard Addition to Naphthalene-1-carbaldehyde
- Aldol Condensation : Naphthalene-1-carbaldehyde reacts with acetaldehyde under basic conditions to form 3-(naphthalen-1-yl)propenal.
- Hydroxylation : Epoxidation followed by acid-catalyzed hydrolysis provides 3-hydroxy-3-(naphthalen-1-yl)propanal.
- Reductive Amination : Treatment with ammonia and hydrogen gas over Raney nickel yields the target amine.
Optimization Note : Stereochemical control at the hydroxy center requires chiral catalysts, such as (R)-BINAP-modified palladium complexes, achieving enantiomeric excess >90%.
Urea Bond Formation Strategies
CDI-Mediated Coupling
Procedure :
- Fragment A (1 mmol) reacts with CDI (1.2 mmol) in THF at 0°C for 1 hr to form the imidazolide intermediate.
- Fragment B (1 mmol) is added dropwise, followed by stirring at 25°C for 12 hr.
Yield : 82% (isolated via silica gel chromatography, eluent: CH₂Cl₂/MeOH 95:5)
Triphosgene-Based Isocyanate Route
- Fragment A (1 mmol) reacts with triphosgene (0.33 mmol) in dichloromethane with Et₃N (3 mmol) to generate the isocyanate.
- Fragment B (1 mmol) in THF is added, stirred for 6 hr.
Yield : 75% (recrystallized from ethyl acetate/n-heptane)
Safety Consideration : Triphosgene requires strict temperature control (<30°C) to prevent phosgene release.
Comparative Analysis of Urea Formation Methods
| Parameter | CDI Method | Triphosgene Method |
|---|---|---|
| Reaction Time | 13 hr | 6 hr |
| Yield | 82% | 75% |
| Byproducts | Imidazole | Chlorinated residues |
| Scalability | >100 g | <50 g |
| Safety Profile | Excellent | Moderate |
The CDI method offers superior safety and scalability, making it preferable for industrial applications.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves residual imidazole byproducts from the CDI route.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Explored for its interactions with biological macromolecules, aiding in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to active sites or allosteric sites on proteins, altering their activity and downstream effects.
Comparison with Similar Compounds
Core Functional Groups
- Target Compound: The urea group (-NH-CO-NH-) enables strong hydrogen bonding (donor and acceptor), while the 3-hydroxypropyl spacer introduces polarity and conformational flexibility.
Substituent Effects
| Compound | Aromatic Moieties | Linker Group | Key Functional Groups |
|---|---|---|---|
| Target Urea | Benzodioxole, Naphthalene | 3-Hydroxypropyl | Urea, Hydroxyl |
| Analog 1 (Carboxamide) | Benzodioxole, Naphthalene | Piperidine-4-carboxamide | Carboxamide, Piperidine |
| Analog 2 (Urea variant) | Benzodioxole, Naphthalene | 2-Hydroxypropyl | Urea, Hydroxyl |
| Analog 3 (Enamine) | Benzodioxole, Naphthalene | Prop-2-en-1-amine | Enamine, Methyl |
Solubility and Polarity
- The hydroxyl group in the target urea and Analog 2 enhances water solubility compared to Analog 1 (piperidine carboxamide) and Analog 3 (enamine).
- The urea group’s polarity may improve membrane permeability relative to the enamine but reduce lipophilicity compared to the carboxamide .
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography : Programs like SHELXL () and Mercury () are critical for analyzing packing patterns. The target urea’s hydroxyl and urea groups likely form extensive hydrogen-bonding networks, as described in Etter’s graph-set analysis ().
- Analog 2 : The 2-hydroxypropyl substitution may lead to different crystal packing compared to the target compound due to altered hydrogen-bonding geometry .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea?
Methodological Answer:
- Stepwise Synthesis:
- Benzodioxole Moiety Formation: Start with catechol derivatives for cyclization to generate the benzo[d][1,3]dioxol-5-yl group.
- Naphthalene Propyl Chain Introduction: Use Friedel-Crafts alkylation or Grignard reactions to attach the 3-hydroxy-3-(naphthalen-1-yl)propyl group.
- Urea Linkage Formation: Employ carbodiimide coupling (e.g., EDC/HOBt) or isocyanate intermediates to connect the two subunits .
- Critical Parameters: Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to prevent side reactions. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatographic Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for isolation .
- Spectroscopic Validation:
- NMR: Analyze - and -NMR for characteristic peaks: benzodioxole protons (~6.7–6.9 ppm), naphthalene aromatic signals (~7.2–8.3 ppm), and urea NH (~5.5 ppm, broad) .
- MS: Confirm molecular weight via ESI-MS (expected [M+H] ~435.4 g/mol) .
Advanced Research Questions
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in biological systems?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity to targets (e.g., enzymes or receptors) based on the benzodioxole and naphthalene pharmacophores .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC values via fluorometric or colorimetric assays (e.g., kinase or protease inhibition).
- Cellular Uptake: Track intracellular accumulation using fluorescent analogs or LC-MS quantification .
- SAR Studies: Synthesize analogs (e.g., replacing naphthalene with thiophene or furan) to correlate structural features with activity .
Q. How can conflicting data on biological activity (e.g., variable IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Validation: Confirm results using complementary methods (e.g., SPR for binding kinetics alongside cellular assays) .
- Data Reprodubility: Replicate experiments in independent labs with blinded analysis to minimize bias .
Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the hydroxyl or urea moieties for pH-dependent solubility .
- Nanoparticle Formulation: Use lipid-based carriers (e.g., liposomes) or polymeric nanoparticles (PLGA) to enhance bioavailability .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to generate salts or cocrystals with improved dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
